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Abstract
This technical guide provides a comprehensive overview of 1-(5-Methoxypyridin-3-
yl)ethanone, a heterocyclic ketone of significant interest to researchers in medicinal chemistry

and synthetic organic chemistry. The document delineates the compound's structural and

physicochemical properties, offers expert insight into a robust synthetic strategy, details the

expected spectroscopic signature for structural confirmation, and explores its applications as a

versatile building block in drug discovery. All protocols and claims are grounded in authoritative

scientific literature to ensure technical accuracy and reproducibility.

Compound Identification and Physicochemical
Properties
1-(5-Methoxypyridin-3-yl)ethanone is a disubstituted pyridine derivative. The pyridine core,

an aromatic heterocycle, is functionalized with a methoxy group at the 5-position and an acetyl

(ethanone) group at the 3-position. This substitution pattern imparts specific electronic and

steric properties that are valuable in the design of more complex molecules.

The IUPAC name for this compound is 1-(5-methoxypyridin-3-yl)ethanone. It is also referred

to as 1-(5-methoxy-3-pyridinyl)ethanone.
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Chemical Structure
Caption: 2D Structure of 1-(5-Methoxypyridin-3-yl)ethanone.

Physicochemical Data Summary
The key properties of the compound are summarized below for quick reference.

Property Value Source(s)

CAS Number 886364-74-5 [1][2][3]

Molecular Formula C₈H₉NO₂ [1]

Molecular Weight 151.16 g/mol [1][3]

Physical Form Solid [1][3]

Boiling Point
261.9 ± 20.0 °C at 760 mmHg

(Predicted)
[3]

InChI Key
NCDNULVIERIXPT-

UHFFFAOYSA-N
[1][3]

SMILES COc1cncc(c1)C(C)=O [1]

Rationale for Synthesis: A Strategic Approach
The synthesis of acylpyridines is not always straightforward. The pyridine ring is electron-

deficient, which deactivates it towards classic electrophilic aromatic substitution reactions like

Friedel-Crafts acylation. Furthermore, the nitrogen atom is a Lewis base and will preferentially

coordinate with the Lewis acid catalyst, adding another layer of deactivation.[4] Therefore,

alternative strategies leveraging modern organometallic chemistry are required.

A highly effective and field-proven approach is the addition of an organometallic nucleophile to

a pyridine derivative bearing a suitable electrophilic handle, such as a nitrile or an ester, at the

3-position. The Grignard reaction, which utilizes an organomagnesium reagent, is a

cornerstone of C-C bond formation and is well-suited for this transformation.[5][6]
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The proposed synthesis begins with a commercially available precursor, 5-

methoxynicotinonitrile (or 3-cyano-5-methoxypyridine), and converts it to the target ketone

using methylmagnesium bromide. This strategy is mechanistically sound, as the Grignard

reagent will readily attack the electrophilic carbon of the nitrile. The resulting imine intermediate

is then hydrolyzed during aqueous workup to yield the final ketone. A similar approach has

been successfully used to prepare 5-acetyl-2-methoxypyridine from an amide precursor.[7]

Proposed Synthetic Workflow
Caption: Workflow for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone.

Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful progression through each step confirms the

reactivity and purity required for the next.

Reactor Preparation & Inerting:

A three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a

dropping funnel is assembled and flame-dried under vacuum.

The apparatus is allowed to cool to room temperature under a positive pressure of dry

nitrogen or argon. Causality: Grignard reagents are highly sensitive to moisture and

atmospheric oxygen; an inert, anhydrous environment is critical to prevent quenching of

the reagent and ensure a high yield.[8]

Reagent Charging:

Dissolve 5-methoxynicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to

the reaction flask.

Cool the solution to 0 °C using an ice-water bath.

Grignard Reagent Addition:

Charge the dropping funnel with a solution of methylmagnesium bromide (CH₃MgBr, ~1.2

eq, typically 3M in diethyl ether).
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Add the Grignard solution dropwise to the stirred nitrile solution, maintaining the internal

temperature below 5 °C. Causality: The reaction is exothermic. Slow, controlled addition at

low temperature prevents side reactions and ensures the formation of the desired

magnesium imine intermediate.

Reaction & Monitoring:

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Hydrolysis (Workup):

Cool the reaction mixture back to 0 °C.

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous

solution of ammonium chloride (NH₄Cl). Causality: This step hydrolyzes the intermediate

imine to the ketone and also quenches any excess Grignard reagent. The use of a mild

acid like aq. NH₄Cl minimizes the risk of side reactions with the acid-sensitive product.

Extraction and Isolation:

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with

ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification:

Purify the crude residue by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes as the eluent, to afford the pure 1-(5-Methoxypyridin-3-
yl)ethanone.

Structural Elucidation and Spectroscopic Signature
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Confirmation of the final product's identity and purity is achieved through a combination of

standard spectroscopic techniques. The expected data, based on the compound's structure

and analysis of similar pyridine derivatives, are as follows.[1][9]

¹H NMR (Proton Nuclear Magnetic Resonance):

The spectrum should show four distinct signals.

A singlet at ~2.6 ppm corresponding to the three protons of the acetyl methyl group (CH₃-

C=O).

A singlet at ~3.9 ppm for the three protons of the methoxy group (CH₃-O).

Three signals in the aromatic region (7.5-9.0 ppm) corresponding to the three protons on

the pyridine ring. The protons at positions 2, 4, and 6 will exhibit characteristic splitting

patterns (e.g., doublet, triplet, or more complex multiplets) due to coupling with each other.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The spectrum will show 8 distinct signals for the 8 carbon atoms in the molecule.

A signal at ~197 ppm for the carbonyl carbon (C=O).

Signals in the aromatic region (~110-160 ppm) for the five carbons of the pyridine ring.

A signal around 55 ppm for the methoxy carbon (CH₃-O).

A signal around 26 ppm for the acetyl methyl carbon (CH₃-C=O).

IR (Infrared) Spectroscopy:

A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone

C=O stretch.

C-O stretching bands for the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050

cm⁻¹ (symmetric).
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C-H stretching bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹

(aliphatic).

MS (Mass Spectrometry):

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z

= 151, corresponding to the molecular weight of the compound.

Applications in Medicinal Chemistry and Drug
Discovery
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of

numerous FDA-approved drugs.[10] Their heterocyclic nature often improves pharmacokinetic

properties like solubility and bioavailability.[11] 1-(5-Methoxypyridin-3-yl)ethanone is a

valuable building block for drug discovery programs for several key reasons.

Versatile Chemical Handles: The acetyl group can be readily transformed into a wide array of

other functional groups (e.g., alcohols, amines, oximes, hydrazones), allowing for the rapid

generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Modulation of Electronic Properties: The methoxy group is an electron-donating group and a

hydrogen bond acceptor, which can be crucial for binding to biological targets like protein

kinases or receptors.[12]

Metabolic Stability: The pyridine nitrogen can influence the metabolic profile of a drug

candidate, and its position relative to other substituents can be tuned to block or slow down

metabolic oxidation.

Role as a Versatile Scaffold
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Core Scaffold

Chemical Transformations

Resulting Functional Groups / Scaffolds

1-(5-Methoxypyridin-3-yl)ethanone

Reduction
(e.g., NaBH₄)

Oxidation
(e.g., Baeyer-Villiger)

Condensation
(e.g., with Hydrazine) α-Halogenation

Secondary Alcohol Ester Hydrazone / Pyrazole α-Bromoketone

Click to download full resolution via product page

Caption: Versatility of the ethanone moiety for synthetic diversification.

Safety, Handling, and Storage
Hazard Identification
This compound should be handled by trained personnel in a laboratory setting.

Hazard Type Information Source(s)

GHS Pictogram GHS07 (Exclamation Mark) [1][3]

Signal Word Warning [1][3]

Hazard Statement H302: Harmful if swallowed [1][3]

Recommended Handling Protocol
Engineering Controls: Use in a well-ventilated fume hood to minimize inhalation exposure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1318958?utm_src=pdf-body-img
https://www.ijres.org/papers/Volume-10/Issue-9/1009525529.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-pyridine-derivatives-in-modern-drug-development-rb
https://www.ijres.org/papers/Volume-10/Issue-9/1009525529.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-pyridine-derivatives-in-modern-drug-development-rb
https://www.ijres.org/papers/Volume-10/Issue-9/1009525529.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-pyridine-derivatives-in-modern-drug-development-rb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side

shields, and a lab coat.

Handling: Avoid creating dust. If swallowed, seek immediate medical attention. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Conclusion
1-(5-Methoxypyridin-3-yl)ethanone is a well-defined chemical entity with significant potential

as a building block for advanced chemical synthesis, particularly in the realm of pharmaceutical

development. Its structure offers multiple points for diversification, and its synthesis can be

achieved through robust and scalable organometallic methods. This guide provides the

foundational technical knowledge required for its synthesis, characterization, and application in

a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1318958#structure-and-iupac-name-of-1-5-
methoxypyridin-3-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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